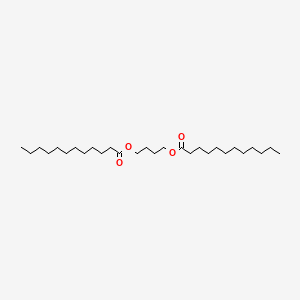
Dodecanoic acid, 1,4-butanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 1,4-butanediyl ester, also known as dodecyl butanedioate, is an organic compound formed by the esterification of dodecanoic acid (lauric acid) and 1,4-butanediol. This compound is part of the ester family, which are commonly used in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 1,4-butanediyl ester typically involves the esterification reaction between dodecanoic acid and 1,4-butanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the ester. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into dodecanoic acid and 1,4-butanediol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation and Reduction: The ester can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Dodecanoic acid and 1,4-butanediol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Applications De Recherche Scientifique
Dodecanoic acid, 1,4-butanediyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties, similar to other dodecanoic acid derivatives.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics
Mécanisme D'action
The mechanism of action of dodecanoic acid, 1,4-butanediyl ester in biological systems is not fully understood. it is believed to exert its effects through the disruption of microbial cell membranes, similar to other fatty acid esters. This disruption can lead to cell lysis and death, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Lauric Acid (Dodecanoic Acid): A saturated fatty acid with antimicrobial properties.
1,4-Butanediol: A diol used in the production of polyurethanes and other polymers.
Other Dodecanoic Acid Esters: Such as methyl dodecanoate and ethyl dodecanoate, which have similar chemical properties but different applications.
Uniqueness: Dodecanoic acid, 1,4-butanediyl ester is unique due to its combination of a long-chain fatty acid and a diol, which imparts specific physical and chemical properties. This makes it particularly useful in the production of biodegradable polymers and as a plasticizer .
Propriétés
Numéro CAS |
624-07-7 |
|---|---|
Formule moléculaire |
C28H54O4 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
4-dodecanoyloxybutyl dodecanoate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-23-27(29)31-25-21-22-26-32-28(30)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
QILMKHPBHSTXSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


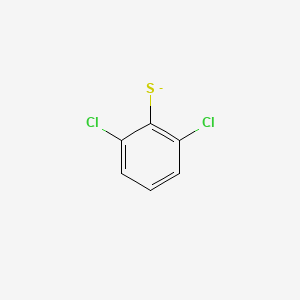
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
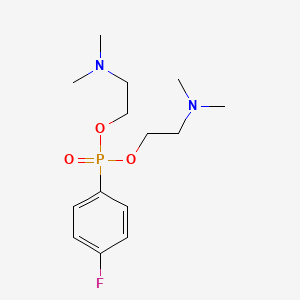
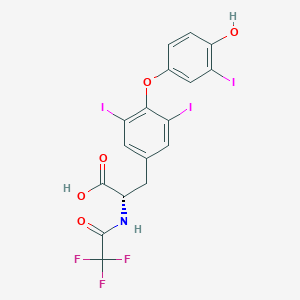
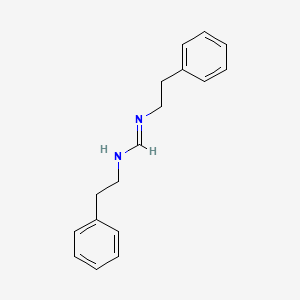
![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
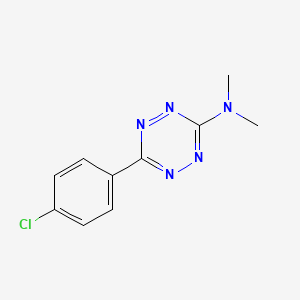
![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)
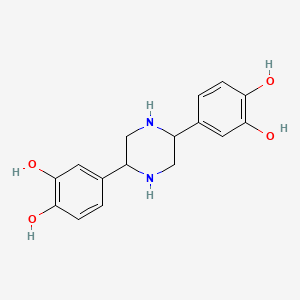


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
